6-Aminoundecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

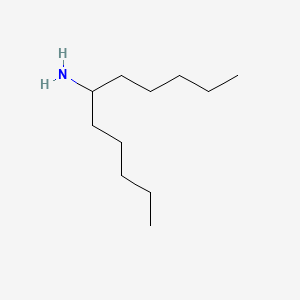

Structure

3D Structure

Properties

IUPAC Name |

undecan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBRYGJZWXLRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187449 | |

| Record name | 6-Aminoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33788-00-0 | |

| Record name | 6-Aminoundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033788000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminoundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Undecanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Aminoundecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 6-aminoundecane, a long-chain aliphatic amine. The information is curated for professionals in research and drug development who may be interested in its synthesis, characterization, and potential applications. This document summarizes key quantitative data in structured tables, outlines a representative experimental protocol for its synthesis and purification, and includes visualizations of the experimental workflow.

Core Chemical and Physical Properties

This compound, also known as undecan-6-amine or 1-pentylhexylamine, is a primary aliphatic amine with the chemical formula C₁₁H₂₅N.[1] Its linear alkyl chain and central amino group define its physicochemical characteristics.

General Properties

| Property | Value | Source(s) |

| CAS Number | 33788-00-0 | [1] |

| Molecular Formula | C₁₁H₂₅N | [1] |

| Molecular Weight | 171.33 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [3] |

| Odor | Amine-like | N/A |

Physical Properties

The experimental data for some physical properties of this compound are limited, with several values being predictions based on computational models.

| Property | Value | Notes | Source(s) |

| Boiling Point | 158 °C | at 28 mmHg | [3][4] |

| 225.9 °C | Predicted at 760 mmHg | N/A | |

| Melting Point | -29.2 °C | Predicted | N/A |

| Density | 0.799 g/cm³ | Predicted | N/A |

| pKa | 10.64 | Predicted | N/A |

| LogP | 4.15 | Predicted | N/A |

Solubility

As a long-chain aliphatic amine, this compound is expected to have low solubility in water and good solubility in organic solvents.[5][6] The long hydrophobic alkyl chain dominates its solubility profile. Lower aliphatic amines are soluble in water due to hydrogen bonding, but this solubility decreases significantly with the increasing length of the carbon chain.[6] However, like other amines, it can form salts with acids, which increases its aqueous solubility.

Experimental Protocols: Synthesis and Purification

Synthesis of this compound via Reductive Amination

This protocol describes a two-step, one-pot reaction involving the formation of an imine from 6-undecanone and ammonia, followed by its reduction to the amine.

Materials:

-

6-Undecanone

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable extraction solvent

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (anhydrous)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve 6-undecanone (1 equivalent) in anhydrous methanol.

-

To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) at room temperature.

-

Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction to Amine:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) in portions to the stirred solution. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine and the formation of the amine product by TLC or GC-MS.

-

Purification of this compound

Procedure:

-

Quenching and pH Adjustment:

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the mixture with aqueous HCl (e.g., 2M) to a pH of ~2. This will protonate the amine, making it water-soluble, and help to remove any unreacted starting material.

-

-

Extraction of Non-basic Impurities:

-

Extract the acidic aqueous solution with diethyl ether or another suitable organic solvent to remove any unreacted 6-undecanone and other non-basic impurities. Discard the organic layer.

-

-

Basification and Amine Extraction:

-

Cool the aqueous layer in an ice bath and basify by the slow addition of a concentrated NaOH solution until the pH is >12. This will deprotonate the amine, making it water-insoluble.

-

Extract the basic aqueous solution with diethyl ether (3 x volumes).

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Distillation:

-

For higher purity, the crude product can be purified by vacuum distillation.

-

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and purification processes.

References

- 1. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Undecylamine [webbook.nist.gov]

- 3. 6-Undecanamine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 33788-00-0 [chemicalbook.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. youtube.com [youtube.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: 6-Aminoundecane (CAS 33788-00-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoundecane, with the CAS registry number 33788-00-0, is a primary aliphatic amine. Structurally, it is an undecane chain where a hydrogen atom on the sixth carbon has been substituted with an amino group. This compound is also known by its synonyms, including 6-Undecylamine and 1-Pentylhexylamine.[1][2][3] Its chemical formula is C11H25N.[1][4][5] This document provides a comprehensive overview of its known properties, safety information, and potential, albeit not extensively documented, areas of application for research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C11H25N | [1][4][5] |

| Molecular Weight | 171.32 g/mol | [1][6][7] |

| IUPAC Name | undecan-6-amine | [7][8] |

| Synonyms | 6-Undecylamine, 1-Pentylhexylamine | [1][2][3] |

| CAS Number | 33788-00-0 | [1][4] |

| Physical Form | Colorless to yellow liquid or semi-solid or solid | [4] |

| Boiling Point | 158°C at 28 mmHg | [2] |

| Density | 0.79 g/cm³ (Predicted: 0.799±0.06 g/cm³) | [2][6] |

| Refractive Index | 1.44 (Range: 1.4340 to 1.4380) | [2][6] |

| Flash Point | 93°C | [6] |

| pKa | 11.13±0.35 (Predicted) | [2] |

| InChI Key | GFBRYGJZWXLRFR-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides mass spectrum and IR spectrum data for this compound.[1][9]

Synthesis

A generalized workflow for such a synthesis is depicted below:

Applications in Research and Drug Development

Currently, there is limited specific information in peer-reviewed literature detailing the applications of this compound in drug development or its involvement in specific signaling pathways. However, long-chain aliphatic amines are a class of compounds with diverse applications. They can serve as building blocks in organic synthesis, precursors for surfactants, and as components in the development of novel materials.

In the context of drug discovery, the lipophilic undecyl chain of this compound could be utilized to increase the lipophilicity of a parent drug molecule, potentially improving its pharmacokinetic properties.[10] This is a common strategy in medicinal chemistry to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

The primary amine group offers a reactive handle for further chemical modifications, allowing for its conjugation to other molecules of interest.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[7]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found on the material safety data sheets (MSDS) provided by suppliers.[2][4] Key precautions include wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and avoiding contact with skin and eyes.

Storage: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[4] Some suppliers recommend storage at 2-8°C and protection from light.[2]

Conclusion

This compound is a primary aliphatic amine with well-defined physicochemical properties. While its specific applications in drug development and involvement in biological pathways are not extensively documented, its chemical structure suggests potential as a synthetic building block and a modifying agent in medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its corrosive nature. Further investigation is warranted to explore the full potential of this compound in various scientific and industrial applications.

References

- 1. 6-Undecylamine [webbook.nist.gov]

- 2. This compound | 33788-00-0 [chemicalbook.com]

- 3. CAS RN 33788-00-0 | Fisher Scientific [fishersci.com]

- 4. This compound | 33788-00-0 [sigmaaldrich.com]

- 5. 33788-00-0|this compound|BLD Pharm [bldpharm.com]

- 6. 33788-00-0 this compound AKSci 4743BA [aksci.com]

- 7. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Undecanamine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 6-Undecylamine [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

Spectral Data of 6-Aminoundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 6-Aminoundecane (CAS No: 33788-00-0), a primary aliphatic amine. The document details the expected outcomes from key spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided to aid in the replication of these analyses.

Data Presentation

The following tables summarize the key quantitative spectral data for this compound.

Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₁H₂₅N |

| Molecular Weight | 171.32 g/mol |

| Major Fragment (m/z) | 100 (Base Peak) |

| Other Key Fragments (m/z) | 30, 43, 55 |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C1, C11) | ~ 0.9 | Triplet | 6H |

| -CH₂- (C2-C4, C8-C10) | ~ 1.2-1.4 | Multiplet | 12H |

| -CH₂- (C5, C7) | ~ 1.4-1.5 | Multiplet | 4H |

| -NH₂ | ~ 1.5-2.5 (variable, broad) | Singlet | 2H |

| -CH-NH₂ (C6) | ~ 2.7-2.9 | Multiplet | 1H |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

Note: While ¹³C NMR data for this compound is indicated in some databases, a detailed peak list is not publicly accessible. The following are predicted chemical shifts based on the structure.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C6 | ~ 50-55 |

| C5, C7 | ~ 35-40 |

| C4, C8 | ~ 28-33 |

| C3, C9 | ~ 25-30 |

| C2, C10 | ~ 22-26 |

| C1, C11 | ~ 13-15 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3370 & 3290 | Medium | N-H asymmetric & symmetric stretch (primary amine) |

| ~ 2955, 2925, 2855 | Strong | C-H alkane stretches |

| ~ 1590 | Medium | N-H bend (scissoring) |

| ~ 1465 | Medium | C-H bend (scissoring) |

| ~ 1080 | Medium | C-N stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the MS, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The acquisition parameters for a ¹H spectrum typically include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: For a ¹³C spectrum, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of this compound under electron ionization. The dominant fragmentation is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Aminoundecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-aminoundecane. Due to the limited availability of public experimental spectra for this compound, this document focuses on predicted data based on established NMR principles and computational models. It includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure with its corresponding NMR assignments.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift correlations and additivity rules for aliphatic amines and alkanes.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1, H11 | ~ 0.89 | Triplet (t) | ~ 7.1 | 6H |

| H2, H10 | ~ 1.28 | Multiplet (m) | - | 4H |

| H3, H9 | ~ 1.30 | Multiplet (m) | - | 4H |

| H4, H8 | ~ 1.35 | Multiplet (m) | - | 4H |

| H5, H7 | ~ 1.45 | Multiplet (m) | - | 4H |

| NH₂ | ~ 1.5-2.5 | Broad Singlet (br s) | - | 2H |

| H6 | ~ 2.75 | Multiplet (m) | - | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1, C11 | ~ 14.1 |

| C2, C10 | ~ 22.7 |

| C3, C9 | ~ 31.9 |

| C4, C8 | ~ 25.8 |

| C5, C7 | ~ 36.5 |

| C6 | ~ 51.0 |

Experimental Protocol for NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small amount can be added.

2.2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 3 - 4 seconds.

-

Spectral Width: 0 - 12 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1 - 2 seconds.

-

Spectral Width: 0 - 220 ppm.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the solvent peak or the TMS signal.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Structural and NMR Signal Correlation

The following diagram illustrates the chemical structure of this compound with labels for each unique proton and carbon environment, providing a visual correlation to the predicted NMR data.

Caption: Structure of this compound with predicted NMR assignments.

An In-depth Technical Guide to the FTIR Analysis of Primary Long-Chain Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as a powerful analytical technique for the characterization of primary long-chain amines. These compounds are integral to various fields, including pharmaceuticals, materials science, and biochemistry. This document details the theoretical basis for their spectral features, offers practical experimental protocols, and presents a framework for both qualitative and quantitative analysis.

Introduction to FTIR Spectroscopy of Primary Long-chain Amines

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which induces vibrations in its molecular bonds. Each type of bond and functional group absorbs radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For primary long-chain amines, FTIR is invaluable for confirming the presence of the primary amine functional group (-NH₂) and characterizing the long aliphatic chain.

The general structure of a primary long-chain amine consists of a nitrogen atom bonded to two hydrogen atoms and a long alkyl group (R-NH₂). The key vibrational modes observed in their FTIR spectra are associated with the N-H and C-H bonds within the amine group and the alkyl chain, respectively, as well as C-N bonds.

Characteristic FTIR Absorption Bands of Primary Long-Chain Amines

The FTIR spectrum of a primary long-chain amine is dominated by several characteristic absorption bands. The precise position of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Primary amines exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[1][2][3][4][5] The long aliphatic chain gives rise to strong C-H stretching and bending vibrations. The C-N stretching vibration is also a key diagnostic feature.[3][5]

Table 1: Summary of Characteristic FTIR Absorption Bands for Primary Long-Chain Amines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3400 - 3500 | A sharp, medium to strong band. The presence of two bands in this region is characteristic of a primary amine.[2][4][5] |

| N-H Symmetric Stretch | 3300 - 3400 | A sharp, medium to strong band, appearing at a lower frequency than the asymmetric stretch.[2][4][5] |

| C-H Asymmetric Stretch (CH₂) ** | ~2925 | A strong absorption indicating the presence of the long methylene (-CH₂-) chain.[2] |

| C-H Symmetric Stretch (CH₂) ** | ~2855 | A strong absorption, also characteristic of the long alkyl chain.[2] |

| N-H Bending (Scissoring) | 1550 - 1650 | A medium to strong, often broad band.[4][5] This can sometimes be mistaken for a C=C double bond if not carefully interpreted. |

| CH₂ Bending (Scissoring) | ~1465 | A medium intensity band, further confirming the presence of the long alkyl chain. |

| C-N Stretch | 1000 - 1250 | A weak to medium band. Its position can be variable.[4][5] |

| N-H Wagging | 650 - 900 | A broad, medium to strong band, characteristic of primary amines.[5] |

| CH₂ Rocking | ~720 | A medium intensity peak that can indicate a long chain of methylene groups when n > 4.[6] |

Experimental Protocols

Precise and reproducible FTIR analysis relies on meticulous sample preparation and data acquisition. Long-chain amines are often waxy solids at room temperature, which requires specific handling.

The choice of sample preparation technique depends on the physical state of the amine and the desired analytical outcome.

-

Attenuated Total Reflectance (ATR-FTIR): This is often the simplest method for waxy solids and requires minimal sample preparation.[7]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.

-

Place a small amount of the solid amine sample directly onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[7]

-

Collect the FTIR spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) after analysis.

-

-

KBr Pellet Method: This is a traditional method for solid samples.

-

Grind 1-2 mg of the amine sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.[6]

-

Place the pellet in the sample holder of the spectrometer for analysis. A background spectrum of a blank KBr pellet should be collected.[6]

-

-

Thin Film from Melt:

-

Place a small amount of the solid amine on an IR-transparent window (e.g., KBr or NaCl).

-

Gently heat the window on a hot plate until the amine melts.

-

Place a second window on top of the melt and press gently to create a thin film.

-

Allow the film to cool and solidify before analysis.

-

The following are general parameters for FTIR data acquisition. These may need to be optimized for the specific instrument and sample.

-

Spectral Range: 4000 - 600 cm⁻¹[8]

-

Resolution: 4 cm⁻¹[9]

-

Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.[9]

-

Apodization: A function like Happ-Genzel is commonly used.

Quantitative Analysis

FTIR spectroscopy can also be used for quantitative analysis, which is based on the Beer-Lambert Law. This law states that the absorbance of a specific band is directly proportional to the concentration of the analyte.[10]

To perform quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a characteristic peak for a series of standards of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[10]

Key considerations for quantitative FTIR analysis include:

-

Selection of a suitable absorption band: The chosen band should be unique to the analyte, have a strong intensity, and be free from interference from other components in the sample matrix.

-

Consistent sample path length: This is crucial for accurate and reproducible results. For liquids, a cell with a known path length is used. For ATR, the path length is dependent on several factors but is generally constant for a given setup.

-

Homogeneous samples: The sample must be uniform to ensure that the measured absorbance is representative of the bulk material.[10]

For the quantitative analysis of a primary long-chain amine in a mixture, one of the N-H stretching bands (e.g., the asymmetric stretch around 3400-3500 cm⁻¹) could be used. The area under the peak is often more reliable than the peak height for quantitative measurements, as it is less sensitive to changes in resolution.

A potential workflow for quantitative analysis would involve:

-

Preparing a series of standard solutions of the primary long-chain amine in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform).

-

Acquiring the FTIR spectrum of each standard.

-

Measuring the integrated absorbance of the chosen N-H stretching band for each standard.

-

Plotting a calibration curve of integrated absorbance versus concentration.

-

Acquiring the FTIR spectrum of the unknown sample and measuring the integrated absorbance of the same peak.

-

Determining the concentration of the unknown from the calibration curve.

Visualizing the Analytical Workflow

The process of FTIR analysis of a primary long-chain amine can be summarized in a logical workflow.

Caption: Workflow for FTIR analysis of primary long-chain amines.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of primary long-chain amines, providing rapid and reliable information for both qualitative identification and quantitative determination. By understanding the characteristic absorption bands and employing appropriate experimental protocols, researchers, scientists, and drug development professionals can effectively utilize this technique for quality control, reaction monitoring, and structural elucidation.

References

- 1. In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases [mdpi.com]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. richmondscientific.com [richmondscientific.com]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 6-Aminoundecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 6-aminoundecane. The information presented herein is essential for the identification and characterization of this and similar long-chain aliphatic amines in various research and development settings.

Core Concepts in the Mass Spectrometry of Aliphatic Amines

The fragmentation of aliphatic amines under electron ionization is primarily governed by the presence of the nitrogen atom. Key characteristics of their mass spectra include:

-

Odd Molecular Ion Peak : In accordance with the nitrogen rule, a compound like this compound, containing a single nitrogen atom, will exhibit a molecular ion (M+) peak at an odd mass-to-charge ratio (m/z).

-

Alpha-Cleavage : The most significant fragmentation pathway for aliphatic amines is alpha-cleavage. This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical.

-

Preferential Loss of the Largest Alkyl Group : In alpha-cleavage, the largest alkyl substituent attached to the carbon bearing the amino group is preferentially lost as a radical. This leads to the formation of the most stable carbocation, which is often the base peak in the mass spectrum.

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound (C11H25N, Molecular Weight: 171.32 g/mol ) is characterized by several key fragments.[1][2] The quantitative data for the most significant ions are summarized in the table below.

| m/z | Proposed Fragment | Relative Intensity (%) |

| 171 | [C11H25N]+• (Molecular Ion) | Low |

| 100 | [C6H14N]+ | 100 (Base Peak) |

| 72 | [C4H10N]+ | Moderate |

| 43 | [C3H7]+ | High |

| 30 | [CH4N]+ | High |

Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the removal of an electron from the nitrogen atom, forming the molecular ion at m/z 171. The dominant fragmentation route is alpha-cleavage on either side of the C-N bond.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

The primary fragmentation involves two main alpha-cleavage pathways:

-

Formation of the Base Peak (m/z 100) : The most favorable fragmentation is the loss of the larger alkyl group, which in this case is a pentyl radical (•C5H11). This results in the formation of the resonance-stabilized iminium cation [CH3(CH2)4CH=NH2]+ with an m/z of 100.[2] This fragment is the most abundant and is therefore assigned as the base peak.

-

Formation of the m/z 72 Fragment : Alpha-cleavage can also occur on the other side of the nitrogen, leading to the loss of a hexyl radical (•C6H13) and the formation of the iminium cation [CH3(CH2)3CH=NH2]+ at m/z 72.

-

Formation of Other Fragments : The fragment at m/z 43 corresponds to a propyl cation ([C3H7]+), likely arising from further fragmentation of larger ions. The prominent peak at m/z 30 is characteristic of primary amines and corresponds to the [CH2=NH2]+ ion.[2]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

-

Solvent Selection : Dissolve the this compound sample in a high-purity volatile solvent such as methanol, ethanol, or dichloromethane.

-

Concentration : Prepare a sample solution with a concentration in the range of 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

-

Derivatization (Optional) : For improved peak shape and thermal stability, derivatization can be performed. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Gas Chromatography (GC) Conditions

-

Injector :

-

Injection Mode : Splitless or split, depending on the sample concentration.

-

Injector Temperature : 250 °C.

-

Injection Volume : 1 µL.

-

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

-

GC Column : A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program :

-

Initial Temperature : 60 °C, hold for 2 minutes.

-

Ramp : Increase to 280 °C at a rate of 10-15 °C/min.

-

Final Hold : Hold at 280 °C for 5-10 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Mass Range : Scan from m/z 25 to 250.

-

Solvent Delay : A solvent delay of 2-3 minutes is recommended to prevent filament damage from the solvent peak.

4. Data Analysis

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the characteristic fragment ions as detailed in the data table and fragmentation pathway diagram.

-

Compare the obtained spectrum with a reference library spectrum (e.g., NIST) for confirmation.

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

A Technical Guide to the Computational Modeling of the 6-Aminoundecane Structure

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Aminoundecane is an organic molecule with the chemical formula C11H25N.[1][2] It consists of an eleven-carbon undecane chain with an amine group attached to the sixth carbon. As a primary amine with a long alkyl chain, it possesses amphiphilic properties, suggesting potential applications in areas such as drug delivery, materials science, and as a building block in organic synthesis. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this compound is crucial for predicting its behavior in different environments and for designing novel applications.

This technical guide provides a comprehensive overview of the computational methodologies that can be employed to model the structure of this compound. It details hypothetical, yet standard, protocols for quantum chemical calculations and molecular dynamics simulations, presenting the expected quantitative data in a structured format. The guide is intended to serve as a practical resource for researchers interested in applying computational chemistry techniques to the study of aliphatic amines and similar molecules.

Theoretical Framework

The computational modeling of molecular structures relies on two primary theoretical pillars: quantum mechanics (QM) and molecular mechanics (MM).

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule.[3][4] These calculations are used to determine optimized molecular geometries, vibrational frequencies, and a wide range of electronic properties.[3][5] Due to their computational cost, QM methods are typically applied to single molecules or small molecular clusters.

-

Molecular Mechanics (MM): MM methods use classical physics to model the interactions between atoms in a molecule. These methods are computationally less expensive than QM methods, making them suitable for studying the dynamic behavior of large molecular systems over longer timescales.[6] Molecular dynamics (MD) simulations, which are based on MM force fields, are particularly useful for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase.[7][8]

Methodology

Quantum Chemical Calculations

A plausible workflow for the quantum chemical analysis of this compound is outlined below. This protocol is designed to identify the most stable conformers and to characterize their electronic properties.

Experimental Protocol: Conformational Analysis and Property Calculation

-

Initial Structure Generation: A 3D structure of this compound is generated using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Conformational Search: A systematic or stochastic conformational search is performed to identify a set of low-energy conformers. This can be achieved through methods such as rotating dihedral angles of the carbon backbone.

-

Geometry Optimization and Frequency Calculation: Each identified conformer is then subjected to full geometry optimization and frequency calculation using Density Functional Theory (DFT). A common choice for such calculations is the B3LYP functional with the 6-31G(d,p) basis set. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

-

Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2d,p).

-

Calculation of Molecular Properties: For the lowest energy conformer, a range of molecular properties are calculated. These include the molecular electrostatic potential (MEP), the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment.

References

- 1. This compound | C11H25N | CID 141845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Undecylamine [webbook.nist.gov]

- 3. rroij.com [rroij.com]

- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

A Technical Guide to the Theoretical Investigation of Alkylamine Conformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical methods employed in the study of alkylamine conformations, a critical aspect of their function in chemical and biological systems. Alkylamines are fundamental components of numerous pharmaceuticals and bioactive molecules, where their three-dimensional structure dictates their interaction with biological targets. Understanding the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion, is paramount for rational drug design and development. This document details the prevalent computational chemistry approaches, summarizes key quantitative data from seminal studies, and outlines the experimental protocols used to validate theoretical predictions.

Introduction

Alkylamines are organic compounds characterized by an amino group (-NH2, -NHR, or -NR2) attached to an alkyl substituent. The rotational freedom around the carbon-carbon and carbon-nitrogen single bonds gives rise to a variety of spatial arrangements known as conformations. These conformations, often separated by small energy barriers, can coexist in equilibrium. The specific conformation adopted by an alkylamine can significantly influence its physical, chemical, and biological properties, including its reactivity, polarity, and ability to bind to receptors.

Theoretical studies, primarily through computational chemistry, have become indispensable tools for elucidating the conformational preferences of alkylamines. These methods provide detailed insights into the potential energy surface (PES) of these molecules, allowing for the identification of stable conformers (local minima on the PES) and the transition states connecting them. This information is crucial for understanding the dynamic behavior of alkylamines and for predicting their properties in various environments.

Theoretical Methodologies

The theoretical investigation of alkylamine conformations relies on a hierarchy of computational methods, each with its own balance of accuracy and computational cost. The primary approaches include molecular mechanics, ab initio calculations, and density functional theory.

Molecular Mechanics (MM)

Molecular mechanics methods are based on a classical description of molecules, where atoms are treated as spheres and bonds as springs.[1][2] The potential energy of a system is calculated using a force field, which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[1][2][3]

MM methods are computationally inexpensive, making them suitable for exploring the conformational space of large molecules and for performing long molecular dynamics simulations.[1][2] However, their accuracy is entirely dependent on the quality of the force field parameters.[1] Several force fields, such as MMFF94, AMBER, and CHARMM, have been developed and are widely used for biomolecular simulations.[1] For conformational analysis of small organic molecules like alkylamines, MM2, MM3, and MMFF94 have shown strong performance.[4]

Ab Initio Methods

Ab initio methods are based on the principles of quantum mechanics and solve the electronic Schrödinger equation without empirical parameters.[5] These methods provide a more rigorous description of the electronic structure and are generally more accurate than molecular mechanics. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory.[5][6]

Coupled-cluster with single and double excitations and a perturbative treatment of triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies.[7][8][9] However, the computational cost of ab initio methods increases rapidly with the size of the molecule and the basis set used.[6]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method that is based on the electron density rather than the wave function.[5] DFT methods offer a good compromise between accuracy and computational cost, making them the most widely used quantum chemical methods for studying molecular systems.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results for the conformational analysis of organic molecules.[10][11][12]

Quantitative Conformational Data

The following tables summarize key quantitative data from theoretical studies on the conformations of various alkylamines. These include rotational barriers and relative energies of different conformers.

Table 1: Rotational and Inversion Barriers of Simple Alkylamines (kcal/mol)

| Molecule | Motion | Method | Basis Set | Calculated Barrier | Experimental Barrier |

| Methylamine | Internal Rotation | CCSD(T)/CBS+CV | //B3LYP/cc-pVQZ | 3.11 | 3.013 - 3.029[7][13] |

| Inversion | CCSD(T)/cc-pVQZ | - | 5.61 | 4.831 - 5.565[13] | |

| Dimethylamine | Internal Rotation | CCSD(T)/CBS+CV | //B3LYP/cc-pVQZ | 3.11 | 3.013 - 3.029[7][13] |

| Ethylmethylamine | Me-trans vs. LP-trans | - | - | - | 4.01 ± 0.42[11] |

| Me-trans vs. H-trans | - | - | - | 2.12 ± 0.32[11] |

Table 2: Relative Conformational Energies of Propylamine Isomers (kJ/mol)

| Molecule | Conformer | Relative Energy |

| n-Propylamine | Tt | 0.0 (most stable)[14] |

| Tg | 0.2[14] | |

| Gg' | 0.9[14] | |

| Gg | 1.1[14] | |

| Gt | 1.3[14] | |

| Isopropylamine | trans (T) | 0.0 (most stable)[14][15] |

| gauche (G) | - |

Note: T and G refer to the conformation around the NC-CC dihedral angle, while t, g, and g' refer to the conformation around the :N-CC dihedral angle.[14]

Experimental Protocols for Validation

Theoretical predictions of alkylamine conformations are validated through comparison with experimental data. The primary experimental techniques used for this purpose are microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[8][13][16] The precise transition frequencies are determined by the molecule's moments of inertia, which in turn depend on its geometry.[16]

Experimental Workflow:

-

Sample Introduction: The alkylamine sample is introduced into a high-vacuum chamber, often through a supersonic expansion, which cools the molecules to very low rotational temperatures (~5 K).[16] This cooling simplifies the spectrum by populating only the lowest energy rotational levels.

-

Microwave Irradiation: The cooled molecules are irradiated with microwave radiation of a known frequency.

-

Detection: If the microwave frequency matches a rotational transition, the molecule absorbs the radiation. This absorption is detected, often using a Fourier-transform microwave (FTMW) spectrometer.[16]

-

Data Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, provides the rotational constants of the molecule. By analyzing the rotational constants of different isotopologues, a precise molecular structure can be determined.[16]

Gas-Phase Electron Diffraction (ED)

Gas-phase electron diffraction is a technique that provides information about the internuclear distances in a molecule.[8][13][17][18]

Experimental Workflow:

-

Sample Introduction: A beam of high-energy electrons is passed through a gaseous sample of the alkylamine.

-

Scattering: The electrons are scattered by the electric field of the molecule's atoms.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of internuclear distances in the molecule. By fitting this distribution to a molecular model, bond lengths, bond angles, and torsional angles can be determined.[17][18][19]

Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of alkylamine conformations.

Caption: Workflow for computational conformational analysis of alkylamines.

Caption: Potential energy surface of ethylamine showing stable conformers.

Caption: Hierarchy of computational methods for conformational analysis.

Conclusion

The theoretical study of alkylamine conformations is a vibrant and essential field of research with direct implications for drug discovery and materials science. The synergy between high-level computational methods and precise experimental techniques provides a powerful framework for understanding the structure-property relationships of these fundamental molecules. As computational resources continue to grow and theoretical methods become more sophisticated, our ability to accurately predict and control the conformational behavior of alkylamines will undoubtedly lead to the design of more effective and specific molecular agents.

References

- 1. biochem218.stanford.edu [biochem218.stanford.edu]

- 2. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conformations of allyl amine: theory vs experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dr. Michael Tubergen: "High Resolution Microwave Spectroscopy" | Chemistry & Biochemistry [kent.edu]

- 17. api.pageplace.de [api.pageplace.de]

- 18. delongamerica.com [delongamerica.com]

- 19. researchgate.net [researchgate.net]

Solubility of 6-Aminoundecane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 6-aminoundecane in organic solvents. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the physicochemical properties of aliphatic amines and outlines detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering a foundational understanding and practical methodologies for working with this compound.

Introduction to this compound

This compound (CAS No: 33788-00-0), also known as 1-pentylhexylamine, is an aliphatic primary amine with the molecular formula C11H25N.[1][2][3] Its structure, featuring a long alkyl chain, significantly influences its physical and chemical properties, including its solubility. As with other primary amines, the presence of the -NH2 group allows for hydrogen bonding, while the undecane backbone imparts a significant nonpolar character. Understanding its solubility is crucial for applications in chemical synthesis, formulation, and as a potential intermediate in drug development.

Predicted Solubility Profile

-

Nonpolar Solvents (e.g., Hexane, Toluene): Given its long aliphatic chain, this compound is expected to exhibit good solubility in nonpolar solvents. The van der Waals forces between the undecane chain and the nonpolar solvent molecules are likely to be the primary driving force for dissolution.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)): Good solubility is also anticipated in polar aprotic solvents. The polarity of the amine group will contribute to favorable dipole-dipole interactions with the solvent molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be soluble in polar protic solvents. The primary amine group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with solvents like alcohols.

-

Water: The solubility of aliphatic amines in water decreases as the number of carbon atoms increases.[5] With eleven carbon atoms, this compound is expected to have very low solubility in water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar | Hexane, Toluene | High | Van der Waals forces |

| Polar Aprotic | THF, DCM, Acetone | High | Dipole-dipole interactions, Van der Waals forces |

| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding, Dipole-dipole interactions, Van der Waals |

| Aqueous | Water | Low | Unfavorable hydrophobic interactions due to long alkyl chain |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe the isothermal equilibrium method, a common technique for determining the solubility of a solid or liquid in a solvent.

3.1. Materials and Equipment

-

This compound (purity > 97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Centrifuge

-

Vials with airtight caps

-

Calibrated pipettes and syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

-

Volumetric flasks

3.2. Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. For fine suspensions, centrifugation at the same temperature can be used to facilitate separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and record the exact mass of the solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause the evaporation of this compound.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the residual this compound.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 g solvent, g/L solution, mol/L).

3.3. Chromatographic Method for Solubility Determination

This method is an alternative to the gravimetric method and is particularly useful for volatile solutes or when small sample volumes are required.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable chromatographic method (GC-FID or HPLC) to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare saturated solutions of this compound in the various organic solvents as described in steps 1 and 2 of the gravimetric method.

-

Sample Preparation for Analysis: After phase separation (step 3 of the gravimetric method), carefully withdraw a small aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Chromatographic Analysis: Inject the diluted sample into the chromatograph and record the peak area corresponding to this compound.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse in the public domain, its chemical structure suggests high solubility in a wide range of nonpolar and polar organic solvents, and low solubility in water. For researchers and drug development professionals requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. The provided methodologies, coupled with an understanding of the underlying physicochemical principles, will enable the effective use of this compound in various scientific applications.

References

6-Aminoundecane: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide on the Potential Applications of 6-Aminoundecane in Materials Science

For Researchers, Scientists, and Drug Development Professionals

While specific, in-depth research on the applications of this compound in materials science is not extensively documented in publicly available literature, its chemical structure—a primary amine attached to a long aliphatic chain—suggests a range of potential uses in the development of advanced materials. This technical guide will explore these potential applications by drawing parallels with chemically similar long-chain alkyl amines and outlining hypothetical experimental protocols and characterization methods.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for its application in materials science.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₅N | [1] |

| Molecular Weight | 171.32 g/mol | [1] |

| Boiling Point | 158 °C at 28 mmHg | [1] |

| Synonyms | 6-Undecylamine, 1-Pentylhexylamine |

Potential Applications in Polymer Science

The primary amine group of this compound serves as a reactive site for polymerization reactions, enabling its incorporation into various polymer backbones.

Polyamide Synthesis

This compound can theoretically be used as a monomer in the synthesis of polyamides. The reaction of the amine group with a dicarboxylic acid or its derivative would lead to the formation of an amide linkage, the repeating unit of polyamides.

Hypothetical Experimental Protocol: Interfacial Polymerization of a Polyamide

-

Aqueous Phase Preparation: Dissolve a stoichiometric amount of this compound in an aqueous alkaline solution (e.g., sodium hydroxide solution).

-

Organic Phase Preparation: Dissolve an equimolar amount of a diacyl chloride (e.g., sebacoyl chloride) in an organic solvent immiscible with water (e.g., hexane).

-

Polymerization: Carefully layer the organic phase over the aqueous phase in a beaker. The polyamide film will form at the interface of the two layers.

-

Purification: The formed polyamide can be drawn out from the interface, washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove unreacted monomers and byproducts, and then dried under vacuum.

Logical Workflow for Polyamide Synthesis

Caption: Workflow for Polyamide Synthesis

Epoxy Resin Curing Agent

The primary amine of this compound contains two active hydrogen atoms that can react with the epoxide rings of epoxy resins, leading to cross-linking and the formation of a rigid thermoset material. The long undecane chain would likely impart increased flexibility and hydrophobicity to the cured epoxy.

Hypothetical Experimental Protocol: Curing of an Epoxy Resin

-

Mixing: Mix a liquid epoxy resin (e.g., a diglycidyl ether of bisphenol A) with a stoichiometric amount of this compound. The stoichiometry is calculated based on the amine hydrogen equivalent weight and the epoxy equivalent weight.

-

Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a mold and cure at a specified temperature for a designated period. A post-curing step at a higher temperature may be employed to ensure complete reaction and enhance the material's properties.

-

Characterization: The cured epoxy can be characterized for its mechanical properties (tensile strength, modulus), thermal properties (glass transition temperature via DSC), and chemical resistance.

Workflow for Epoxy Curing and Characterization

Caption: Epoxy Curing and Characterization Workflow

Surface Modification and Self-Assembly

The amphiphilic nature of this compound, with its polar amine head and nonpolar alkyl tail, makes it a candidate for surface modification and the formation of self-assembled monolayers (SAMs).

Corrosion Inhibition

Long-chain alkyl amines are known to act as corrosion inhibitors for metals. They can adsorb onto the metal surface, forming a protective hydrophobic layer that prevents contact with corrosive agents.

Hypothetical Experimental Protocol: Evaluation of Corrosion Inhibition

-

Coupon Preparation: Prepare metal coupons (e.g., mild steel) by polishing and cleaning.

-

Inhibitor Solution: Prepare solutions of a corrosive medium (e.g., 1 M HCl) containing various concentrations of this compound.

-

Immersion Test: Immerse the prepared coupons in the inhibitor solutions for a set period. A control coupon is immersed in the corrosive medium without the inhibitor.

-

Evaluation: Determine the corrosion rate by measuring the weight loss of the coupons. The inhibition efficiency can be calculated from the difference in corrosion rates between the inhibited and uninhibited solutions. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy can also be used for more detailed analysis.

Logical Flow for Corrosion Inhibition Study

Caption: Corrosion Inhibition Study Workflow

Nanoparticle Functionalization

The amine group of this compound can be used to functionalize the surface of nanoparticles, modifying their surface properties. For example, it can be used to impart hydrophobicity to metallic or oxide nanoparticles, allowing for their dispersion in nonpolar solvents or polymer matrices.

Hypothetical Experimental Protocol: Surface Functionalization of Nanoparticles

-

Nanoparticle Synthesis: Synthesize nanoparticles (e.g., gold nanoparticles) in an aqueous solution.

-

Ligand Exchange: Add a solution of this compound in a suitable solvent to the nanoparticle suspension. The this compound will displace the original capping agents on the nanoparticle surface.

-

Purification: Separate the functionalized nanoparticles from the reaction mixture by centrifugation and washing.

-

Characterization: Characterize the functionalized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) to observe their morphology and dispersion, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the alkyl amine on the surface.

Conclusion

While direct experimental data for this compound in many materials science applications is scarce, its chemical structure strongly suggests its potential as a versatile building block. Its primary amine functionality allows for its use in the synthesis of polymers like polyamides and as a curing agent for epoxy resins. Its amphiphilic nature makes it a promising candidate for surface modification applications, including corrosion inhibition and nanoparticle functionalization. Further research is needed to explore and quantify the performance of this compound in these areas, which could lead to the development of new materials with tailored properties. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

An In-depth Technical Guide to the Exploratory Synthesis of 6-Aminoundecane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of 6-aminoundecane. Given the limited specific literature on the derivatization of this compound, this document focuses on established and versatile reactions for primary amines, offering detailed experimental protocols adapted for this compound based on analogous long-chain primary amines. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel this compound derivatives for potential applications in drug discovery and materials science.

Introduction to this compound

This compound is a primary aliphatic amine with an eleven-carbon chain. Its chemical structure, characterized by a centrally located amino group, provides a unique scaffold for the synthesis of diverse derivatives. The long alkyl chain imparts significant lipophilicity, a property that can be strategically modulated in drug design to influence pharmacokinetic and pharmacodynamic properties. The primary amine functionality serves as a versatile chemical handle for a wide array of chemical transformations, allowing for the introduction of various functional groups and molecular scaffolds.

Synthetic Strategies for Derivatization

The primary amine of this compound is a nucleophilic center that can readily participate in several fundamental organic reactions. This section outlines key synthetic pathways for the exploratory synthesis of this compound derivatives, including amide bond formation, sulfonamide synthesis, and N-alkylation via reductive amination.

Amide Bond Formation

The formation of an amide bond is one of the most robust and widely utilized reactions in medicinal chemistry. The reaction of this compound with a carboxylic acid or its activated derivative yields an N-(undecan-6-yl) amide. A variety of coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of reaction conditions and substrate scope.

A general workflow for amide bond formation is depicted below:

Caption: General workflow for amide bond formation with this compound.

Sulfonamide Synthesis

Sulfonamides are a key functional group in a multitude of clinically approved drugs. The synthesis of N-(undecan-6-yl) sulfonamides can be achieved by reacting this compound with a sulfonyl chloride in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions.

The synthetic pathway for sulfonamide formation is illustrated in the following diagram:

Caption: Synthetic pathway for the formation of sulfonamide derivatives.

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and allows for the synthesis of secondary and tertiary amines. In the context of this compound, this reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.

A logical diagram of the reductive amination process is shown below:

Caption: Logical flow of the reductive amination process for N-alkylation.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound derivatives, adapted from established methods for analogous long-chain primary amines. Researchers should optimize these conditions for their specific substrates.

General Protocol for Amide Coupling using EDC

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and N-hydroxysuccinimide (HOBt) (1.2 eq.) to the solution. Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add this compound (1.1 eq.) to the reaction mixture, followed by a tertiary amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq.).

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sulfonamide Synthesis

-

Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

Base Addition: Add pyridine or triethylamine (1.5 eq.) to the solution.

-

Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by recrystallization or flash column chromatography.

General Protocol for Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in methanol or another suitable solvent.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (1.5 eq.) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize expected outcomes for the derivatization of long-chain primary amines based on literature precedents. These data can serve as a benchmark for the exploratory synthesis of this compound derivatives.

Table 1: Representative Amide Coupling Reactions with Long-Chain Primary Amines

| Amine | Carboxylic Acid | Coupling Reagent | Solvent | Yield (%) |

| Octylamine | Benzoic Acid | EDC/HOBt | DMF | 85-95 |

| Decylamine | Acetic Acid | HATU | DCM | >90 |

| Dodecylamine | 4-Nitrobenzoic Acid | DCC/DMAP | DCM | 80-90 |

Table 2: Representative Sulfonamide Synthesis with Long-Chain Primary Amines

| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |

| Octylamine | p-Toluenesulfonyl chloride | Pyridine | DCM | >90 |

| Decylamine | Benzenesulfonyl chloride | Et3N | THF | 85-95 |

| Dodecylamine | Methanesulfonyl chloride | Pyridine | DCM | >90 |

Table 3: Representative Reductive Amination Reactions with Long-Chain Primary Amines

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |

| Octylamine | Benzaldehyde | NaBH4 | Methanol | 80-90 |

| Decylamine | Cyclohexanone | NaBH3CN | Methanol | 75-85 |

| Dodecylamine | Acetone | NaBH4 | Ethanol | >90 |

Conclusion